Anti-Tubercular Potency: MIC of 2.5 μg/mL Against M. tuberculosis H37Rv vs. Less Active Analogs
In a standardized in vitro assay against Mycobacterium tuberculosis H37Rv (ATCC 27294), 1-(2,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde (designated 3a) exhibited an MIC of 2.5 μg/mL [1]. This value is equivalent to the most potent compound in the series (3k) and is comparable to some clinically used anti-tubercular agents [1]. In contrast, other N-substituted-phenyl-1,2,3-triazole-4-carbaldehydes (e.g., 3b–3j, 3l) showed higher MIC values (weaker activity) in the same assay [1].
| Evidence Dimension | In vitro anti-Mycobacterium tuberculosis activity (MIC) |
|---|---|
| Target Compound Data | MIC = 2.5 μg/mL |
| Comparator Or Baseline | Compound 3k: MIC = 2.5 μg/mL; Other analogs (3b–3j, 3l): MIC > 2.5 μg/mL (exact values not reported but described as less active) |
| Quantified Difference | Target compound is among the two most potent analogs; significantly more active than the majority of the series |
| Conditions | M. tuberculosis H37Rv strain (ATCC 27294); assay type: broth microdilution |
Why This Matters
This potency places the compound in the top tier of its structural class, justifying its selection as a lead candidate or reference standard in anti-TB drug discovery programs.
- [1] Costa MS, Boechat N, Rangel ÉA, et al. Synthesis, tuberculosis inhibitory activity, and SAR study of N-substituted-phenyl-1,2,3-triazole derivatives. Bioorg Med Chem. 2006;14(24):8644-8653. doi:10.1016/j.bmc.2006.08.019 View Source
